Anisyl isovalerate

Description

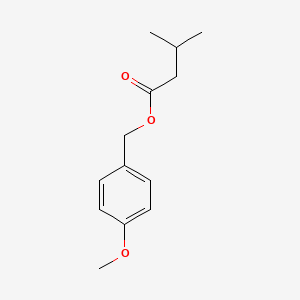

Structure

3D Structure

Properties

CAS No. |

101267-99-6 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

(4-methoxyphenyl)methyl 3-methylbutanoate |

InChI |

InChI=1S/C13H18O3/c1-10(2)8-13(14)16-9-11-4-6-12(15-3)7-5-11/h4-7,10H,8-9H2,1-3H3 |

InChI Key |

LOGIKTHBNCEEST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)OCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Engineering of Anisyl Isovalerate

Elucidation of Native Biosynthetic Routes to Anisyl Isovalerate

The natural formation of this compound, like other esters found in plants and microorganisms, occurs through enzymatic reactions that assemble the molecule from specific precursors. Aromatic volatiles, including this compound, have been identified as accumulating specifically in the flowers of plants like Nardostachys jatamansi. nih.gov

This compound is an ester formed through the chemical condensation of two primary precursor molecules: anisyl alcohol (also known as 4-methoxybenzyl alcohol) and isovaleric acid (3-methylbutanoic acid). In a biological context, these precursors must be synthesized by the organism's metabolic pathways to be available for the final esterification step. The biosynthesis of the anisyl moiety can be traced back to the shikimate pathway, which produces aromatic amino acids, while isovaleric acid is derived from branched-chain amino acid metabolism.

The final step in the biosynthesis of volatile esters is the enzymatic condensation of an alcohol with an acyl-coenzyme A (acyl-CoA). This reaction is predominantly catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which are also referred to as alcohol acetyltransferases when the acyl group is acetyl-CoA. nih.govfrontiersin.org These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol, forming an ester. frontiersin.org

While direct enzymatic studies on this compound are limited, the mechanism can be inferred from extensive research on related esters. For example, AATs are responsible for producing a wide array of esters in yeast and plants. nih.govfrontiersin.org Research has shown the successful production of anisyl acetate (B1210297) in engineered Escherichia coli by overexpressing an alcohol acetyltransferase (ATF1) to catalyze the reaction between acetyl-CoA and microbially produced anisyl alcohol. researchgate.net This provides a strong model for the biosynthesis of this compound, where a suitable AAT would catalyze the condensation of anisyl alcohol with isovaleryl-CoA, the activated form of isovaleric acid. The broad substrate specificity of some AATs suggests their potential role in this reaction. researchgate.net

Investigation of Isovalerate Biosynthesis as a Metabolic Intermediate

Isovalerate, or its activated form isovaleryl-CoA, is a crucial precursor for this compound and is a common intermediate in cellular metabolism, particularly in pathways involving branched-chain amino acids.

The biosynthesis of the branched-chain amino acids (BCAAs) leucine (B10760876) and valine begins with pyruvate (B1213749). wikipedia.orgucl.ac.uk Through a series of enzymatic reactions, pyruvate is converted into the key intermediate α-ketoisovalerate (KIV). ucl.ac.ukontosight.ai This keto acid stands at a metabolic branch point; it can be transaminated to form valine or serve as the starting point for a four-enzyme pathway that leads to the synthesis of leucine. wikipedia.org The catabolism (breakdown) of leucine is a primary source of isovalerate. researchgate.net The initial steps of BCAA catabolism involve transamination to their respective branched-chain α-keto acids, followed by oxidative decarboxylation. researchgate.net

| Enzyme | Reaction | Pathway |

| Acetohydroxyacid synthase | Pyruvate → α-Acetolactate | Valine/Leucine Biosynthesis |

| Acetohydroxy acid reductoisomerase | α-Acetolactate → α,β-Dihydroxyisovalerate | Valine/Leucine Biosynthesis |

| Dihydroxyacid dehydratase | α,β-Dihydroxyisovalerate → α-Ketoisovalerate (KIV) | Valine/Leucine Biosynthesis |

| Branched-chain amino acid aminotransferase | Leucine ↔ α-Ketoisocaproate | Leucine Catabolism/Biosynthesis |

| Branched-chain α-keto acid dehydrogenase complex | α-Ketoisocaproate → Isovaleryl-CoA | Leucine Catabolism |

This table outlines the key enzymes and reactions in the biosynthesis of α-ketoisovalerate and its connection to leucine metabolism, a source of isovalerate.

In anaerobic environments, isovalerate is a common fermentation product. The anaerobic degradation of protein-rich waste, which contains abundant leucine, leads to the formation of branched-chain fatty acids like isovalerate. acs.org For instance, laboratory incubations of microorganisms from marine oxygen-minimum zones have shown the production of isovalerate from the fermentation of a dissolved free amino acid mixture that included leucine. frontiersin.org

Specific microorganisms are known for this capability. Proteiniphilum saccharofermentans, isolated from an anaerobic biogas reactor, produces iso-valerate as a key end-product of its fermentation process. mdpi.com Furthermore, some anaerobic bacteria possess unique metabolic pathways involving isovalerate. Certain ruminal bacteria, such as Bacteroides ruminicola, can synthesize leucine through a pathway that involves the reductive carboxylation of isovalerate, which is an alternative to the more common isopropylmalate pathway. nih.govnih.gov This indicates that in some anaerobic microbes, the pathway from isovalerate to leucine is favored, highlighting the central role of isovalerate in their metabolism. nih.gov

Rational Design and Engineering of Microbial Cell Factories for this compound Production

The development of microbial cell factories, primarily using hosts like Escherichia coli, offers a sustainable and controllable platform for producing valuable chemicals like this compound. conicet.gov.ar This approach, known as metabolic engineering, involves the rational design and implementation of biosynthetic pathways in a host organism. google.com

Anisyl Alcohol Production Module: This would involve engineering the host to efficiently convert central metabolites, such as those from the shikimate pathway, into anisyl alcohol. The biosynthesis of anisomycin, which contains a para-methoxyphenyl group, provides insights into the enzymatic steps required. nih.gov

Isovalerate/Isovaleryl-CoA Production Module: This module would leverage and optimize the native BCAA pathway. By overexpressing key enzymes like acetolactate synthase (AlsS) and ketoacid reductoisomerase (IlvC), the metabolic flux from pyruvate can be directed towards α-ketoisovalerate and subsequently to isovaleryl-CoA via the leucine pathway. conicet.gov.ar Strategies to engineer E. coli for the biosynthesis of isovalerate have involved driving carbon flux towards ketoleucine, followed by decarboxylation and oxidation steps. researchgate.net

Esterification Module: The final step requires a highly active AAT to condense the two precursors. Screening for and overexpressing a suitable AAT, such as SAAT from strawberry (Fragaria ananassa) or ATF1 from yeast (Saccharomyces cerevisiae), which have broad substrate specificities, would be critical for efficient ester formation. conicet.gov.arosti.gov

This modular engineering approach has been successfully applied to produce various branched-chain esters. conicet.gov.arosti.gov For example, engineered E. coli strains have been developed to produce fatty acid branched-chain esters by combining the fatty acid and BCAA biosynthetic pathways. d-nb.info Coculture engineering, where different pathway modules are compartmentalized into separate, specialized cell populations, has also emerged as a powerful strategy to reduce metabolic burden and optimize production of complex esters. nih.govnih.gov By integrating these advanced metabolic engineering and synthetic biology strategies, the de novo production of this compound from simple, renewable feedstocks like glucose is an achievable goal. nih.gov

Heterologous Expression and Pathway Reconstruction in Model Organisms (Escherichia coli, Saccharomyces cerevisiae, Aspergillus nidulans)

Pathway for Anisyl Alcohol: The biosynthesis of anisyl alcohol begins with the central metabolite L-tyrosine, or its precursor L-phenylalanine. In engineered E. coli, the pathway to p-coumaric acid, a key intermediate, has been extensively optimized. This involves expressing phenylalanine ammonia (B1221849) lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H) to convert L-phenylalanine to p-coumaric acid. Further enzymatic steps, including the action of a carboxylate reductase and an alcohol dehydrogenase, would be required to convert p-coumaric acid to p-anisic acid and subsequently to anisyl alcohol. As a eukaryotic host, Saccharomyces cerevisiae is particularly well-suited for expressing plant-derived cytochrome P450 enzymes like C4H, which are often membrane-bound and require a eukaryotic cellular environment for proper function.

Pathway for Isovaleryl-CoA: The acyl precursor, isovaleryl-CoA, is derived from the catabolism of the branched-chain amino acid L-leucine via the Ehrlich pathway, which is native to S. cerevisiae. This pathway can be enhanced through metabolic engineering. Alternatively, a biosynthetic route can be constructed in E. coli, which does not naturally produce significant amounts of this acyl-CoA. One successful strategy involves constructing a pathway from the intermediate hydroxy-3-methylglutaryl CoA (HMG-CoA). Another approach is to integrate the branched-chain α-keto acid dehydrogenase complex from organisms like Streptomyces avermitilis into E. coli to convert α-keto acids to their corresponding acyl-CoAs.

Final Esterification Step: The final and crucial step is the condensation of anisyl alcohol with isovaleryl-CoA, catalyzed by an alcohol acyltransferase (AAT). AATs are a versatile class of enzymes, and candidates can be sourced from various plants known for their aromatic ester profiles, such as melon, strawberry, or banana. These enzymes exhibit broad substrate specificity. For instance, a strawberry alcohol acyltransferase (SAAT) can utilize various alcohols and acyl-CoAs. The chosen AAT gene would be expressed heterologously in the engineered microbial host. Predicting the ideal AAT from its amino acid sequence is challenging, often requiring the screening of several candidates to find one with high activity towards anisyl alcohol and isovaleryl-CoA.

The table below summarizes the key enzymes and pathways that would need to be heterologously expressed or reconstructed in model organisms to produce this compound.

| Component | Pathway/Enzyme | Function | Source Organism Examples | Target Host |

| Alcohol Precursor | Phenylalanine Ammonia Lyase (PAL) | L-Phenylalanine → trans-Cinnamic acid | Rhodotorula rubra, Arabidopsis thaliana | E. coli, S. cerevisiae |

| Cinnamate 4-hydroxylase (C4H) | trans-Cinnamic acid → p-Coumaric acid | Arabidopsis thaliana | S. cerevisiae | |

| Carboxylate Reductase (CAR) | p-Coumaric acid → p-Coumaraldehyde | Nocardia iowensis | E. coli, S. cerevisiae | |

| Alcohol Dehydrogenase (ADH) | p-Coumaraldehyde → Anisyl alcohol | Saccharomyces cerevisiae | E. coli, S. cerevisiae | |

| Acyl Precursor | Branched-chain α-keto acid dehydrogenase | α-Ketoisocaproate → Isovaleryl-CoA | Streptomyces avermitilis | E. coli |

| HMG-CoA pathway enzymes | Acetyl-CoA → Isovaleryl-CoA | Myxococcus xanthus | E. coli | |

| Esterification | Alcohol Acyltransferase (AAT) | Anisyl alcohol + Isovaleryl-CoA → this compound | Cucumis melo (melon), Fragaria sp. (strawberry) | E. coli, S. cerevisiae |

Metabolic Flux Analysis and Optimization for Enhanced this compound Yield

Metabolic flux analysis (MFA) is a critical computational tool for quantifying the rates (fluxes) of intracellular reactions, providing a detailed snapshot of cellular metabolism. For the production of a complex, non-native compound like this compound, MFA is indispensable for identifying metabolic bottlenecks, predicting the effects of genetic modifications, and guiding rational strain engineering to enhance yield. The goal is to redirect carbon from central metabolism toward the two precursor pathways—the shikimate pathway for anisyl alcohol and the branched-chain amino acid pathway for isovaleryl-CoA—and ensure their efficient condensation.

Flux Balance Analysis (FBA): A common MFA technique is Flux Balance Analysis (FBA), which uses a genome-scale metabolic model (GSMM) to predict the distribution of metabolic fluxes that maximizes a specific cellular objective, such as biomass growth or product formation. To optimize this compound production, the objective function in the FBA model would be set to maximize the flux through the alcohol acyltransferase (AAT) reaction. The model can then identify which reactions or pathways should be up- or down-regulated to achieve this goal.

Optimizing the Anisyl Alcohol Pathway: The synthesis of the anisyl alcohol precursor, p-coumaric acid, diverts carbon from the shikimate pathway. MFA can reveal the distribution of flux between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), the latter being the primary source of erythrose-4-phosphate, a key precursor for aromatic amino acids. Analysis might show that flux through the PPP is insufficient. To address this, strategies include overexpressing key PPP enzymes like transketolase (TktA) to increase the supply of precursors for the shikimate pathway. Furthermore, MFA can quantify the carbon "leaking" into competing branches of the aromatic amino acid pathway (e.g., toward phenylalanine or tryptophan), guiding engineers to down-regulate or knock out enzymes at these branch points to channel flux specifically toward tyrosine and subsequently to p-coumaric acid.

Optimizing the Isovaleryl-CoA Pathway: In S. cerevisiae, the native Ehrlich pathway produces isovaleric acid from leucine catabolism. MFA, particularly ¹³C-MFA where cells are fed with ¹³C-labeled glucose, can precisely map the carbon flow from glucose to the isovalerate precursor, 2-ketoisovalerate. This can reveal limitations in the pathway, such as insufficient activity of the dihydroxyacid dehydratase (Ilv3), which has been identified as a bottleneck. The analysis can also quantify the flux lost to competing pathways, such as ethanol (B145695) or glycerol (B35011) production, especially under anaerobic conditions. This knowledge allows for targeted overexpression of rate-limiting enzymes and deletion of competing pathway genes to maximize the isovaleryl-CoA pool.

The table below outlines potential targets for optimization identified through MFA to enhance the production of this compound precursors.

| Metabolic Goal | Pathway | Potential Bottleneck Identified by MFA | Optimization Strategy | Expected Outcome |

| Increase Anisyl Alcohol Precursor Supply | Pentose Phosphate Pathway (PPP) | Insufficient flux to Erythrose-4-Phosphate. | Overexpress transketolase (TktA). | Increased carbon flow into the shikimate pathway. |

| Shikimate Pathway | Flux diverted to Phenylalanine/Tryptophan. | Down-regulate competing branch point enzymes. | Increased flux towards p-coumaric acid. | |

| Increase Isovaleryl-CoA Supply | Ehrlich Pathway (S. cerevisiae) | Low flux through dihydroxyacid dehydratase (Ilv3). | Overexpress Ilv3. | Reduced accumulation of the intermediate 2,3-dihydroxyisovalerate and increased flux to 2-ketoisovalerate. |

| Central Carbon Metabolism | High flux towards byproduct formation (e.g., ethanol, glycerol). | Down-regulate or delete genes for byproduct synthesis (e.g., PDC, GPD1). | Increased pyruvate availability for precursor synthesis. | |

| Improve Cofactor Availability | Overall Metabolism | Imbalance in NADPH/NADH availability for specific enzymatic steps. | Overexpress enzymes like malic enzyme or engineer ammonium (B1175870) assimilation pathways. | Optimized redox balance for biosynthetic reactions. |

Targeted Gene Knockouts and Overexpression Strategies to Manipulate Carbon Flow

Building on insights from metabolic flux analysis, the rational engineering of a microbial host for high-yield this compound production relies on precise genetic modifications. These include targeted gene knockouts to eliminate competing pathways and overexpression of key enzymes to amplify flux towards the desired precursors and final product. The objective is to create a streamlined cellular factory where carbon flow is strategically directed away from native metabolic sinks and channeled into the synthetic this compound pathway.

Eliminating Competing Pathways via Gene Knockouts: Microbial metabolism is an intricate network with many pathways competing for the same central metabolites, such as pyruvate and acetyl-CoA. To maximize the carbon directed towards this compound, it is crucial to prune these competing branches.

Reducing Byproduct Formation: In S. cerevisiae, a significant portion of carbon is lost to ethanol and glycerol production under fermentative conditions. Deleting key pyruvate decarboxylase (PDC) genes (e.g., PDC1, PDC5, PDC6) can substantially reduce the conversion of pyruvate to acetaldehyde, the precursor to ethanol. Similarly, deleting glycerol-3-phosphate dehydrogenase (GPD1) minimizes glycerol formation, conserving NADH and redirecting carbon.

Blocking Competing Amino Acid Synthesis: The shikimate pathway produces chorismate, a crucial branch-point metabolite for all three aromatic amino acids. To enhance the flux towards L-tyrosine (the precursor for anisyl alcohol), genes leading to L-phenylalanine and L-tryptophan synthesis can be knocked out or down-regulated. For instance, deleting pheA in E. coli, which encodes chorismate mutase/prephenate dehydratase, prevents the conversion of chorismate to phenylalanine.

Preventing Precursor Degradation: Host organisms may possess native pathways that degrade the desired intermediates. For example, some bacteria can degrade aromatic acids. Identifying and knocking out the genes responsible for the catabolism of intermediates like p-coumaric acid is essential to prevent product loss.

Enhancing Biosynthetic Flux via Gene Overexpression: Overexpression strategies focus on amplifying the activity of enzymes at rate-limiting steps within the this compound biosynthetic pathway.

Boosting Precursor Supply: To increase the pool of precursors, key enzymes in central metabolism are often overexpressed. In E. coli, overexpressing transketolase (tktA) and a feedback-resistant version of DAHP synthase (aroGfbr) has been shown to significantly increase the carbon flux into the shikimate pathway, boosting p-coumaric acid production. For the isovaleryl-CoA pathway in S. cerevisiae, overexpressing the enzymes of the valine biosynthesis pathway (e.g., ILV2, ILV5, ILV3) and the subsequent conversion steps can increase the supply of 2-ketoisovalerate.

Overcoming Rate-Limiting Steps: Within the heterologous pathways themselves, certain enzymes may have low activity. For instance, dihydroxyacid dehydratase (Ilv3) has been identified as a bottleneck in the isobutanol (and thus isovalerate) pathway in yeast; its overexpression is critical. Similarly, the final esterification step catalyzed by the alcohol acyltransferase (AAT) is paramount. Overexpressing a highly active AAT, potentially with codon optimization for the host organism, is necessary to efficiently convert the alcohol and acyl-CoA precursors into the final ester product.

The following table details specific gene targets for knockout and overexpression to manipulate carbon flow for this compound production.

| Strategy | Target Gene(s) | Organism | Rationale |

| Gene Knockout | pdc1, pdc5, pdc6 | S. cerevisiae | Eliminate pyruvate-to-ethanol pathway, increasing pyruvate availability. |

| gpd1 | S. cerevisiae | Block glycerol synthesis, redirecting carbon and NADH. | |

| pheA | E. coli | Prevent chorismate flux towards phenylalanine. | |

| ackA-pta, poxB | E. coli | Reduce acetate formation, a major carbon sink. | |

| Gene Overexpression | aroGfbr, tktA | E. coli | Increase carbon entry into the shikimate pathway. |

| ILV2, ILV5, ILV3 | S. cerevisiae | Boost the synthesis of 2-ketoisovalerate, the isovaleryl-CoA precursor. | |

| Alcohol Acyltransferase (AAT) | E. coli, S. cerevisiae | Catalyze the final esterification of anisyl alcohol and isovaleryl-CoA. | |

| Feedback-resistant ARO4 & ARO7 | S. cerevisiae | Relieve feedback inhibition in the aromatic amino acid pathway. |

Through a carefully designed combination of these targeted gene knockouts and overexpression strategies, the metabolic landscape of the host cell can be reshaped to create a highly efficient and specialized system for producing this compound.

Development of Synthetic Biological Circuits for De Novo Biosynthesis

The advancement of synthetic biology provides powerful tools to move beyond static gene knockouts and overexpression towards dynamic, responsive control of metabolic pathways. Synthetic biological circuits—engineered networks of genetic components (promoters, transcription factors, etc.)—can be designed to autonomously regulate gene expression in response to specific intracellular or extracellular signals. This approach allows for the optimization of metabolic flux in real-time, balancing pathway intermediates, managing metabolic burden, and maximizing the production of target molecules like this compound.

Dynamic Regulation via Biosensors: A key component of many synthetic circuits is the biosensor, a molecular device that detects the concentration of a specific metabolite and modulates gene expression accordingly. For this compound synthesis, biosensors can be developed to monitor the levels of key pathway intermediates.

Malonyl-CoA Biosensor: The production of the aromatic precursor p-coumaric acid requires malonyl-CoA. A biosensor responsive to malonyl-CoA levels (such as the FapR-fapO system from Bacillus subtilis) can be used to control the expression of the p-coumaric acid pathway. When malonyl-CoA levels are high, the biosensor can activate expression of the chalcone (B49325) synthase or other downstream enzymes. Conversely, if malonyl-CoA levels drop, indicating a drain on the precursor pool, the circuit can down-regulate the pathway to prevent depletion and maintain cellular health.

Aromatic Acid Biosensors: Transcription factors that naturally respond to aromatic compounds (e.g., p-coumaric acid) can be repurposed as biosensors. For example, a circuit could be designed where the accumulation of p-coumaric acid activates the expression of the downstream enzymes needed for its conversion to anisyl alcohol and the alcohol acyltransferase (AAT) required for the final esterification. This creates a "pull" on the pathway only when the precursor is sufficiently available.

Pathway Balancing with Orthogonal Control: The synthesis of this compound requires the balanced expression of two separate precursor pathways. Synthetic circuits can provide orthogonal (independent) control over each branch. For example, the isovaleryl-CoA pathway could be under the control of one inducible system (e.g., Tet-On/Off), while the anisyl alcohol pathway is controlled by another (e.g., LacI/IPTG). This allows for the precise tuning of the expression levels of each pathway to achieve the optimal stoichiometric ratio of the two precursors for the final AAT-catalyzed reaction, minimizing the accumulation of a single, potentially toxic, intermediate.

The table below describes examples of synthetic biological circuits and their potential application in optimizing this compound biosynthesis.

| Circuit Type | Key Components | Function | Application in this compound Synthesis |

| Metabolite Biosensor | Transcription Factor (e.g., FapR), Promoter | Dynamically regulates gene expression in response to a specific metabolite's concentration. | Control expression of the p-coumaric acid pathway based on malonyl-CoA availability to prevent precursor depletion. |

| Quorum Sensing Circuit | LuxI/LuxR system | Activates gene expression at high cell density. | Switch from a biomass production phase to an this compound production phase to reduce metabolic burden during growth. |

| Metabolic Toggle Switch | Two mutually repressing transcription factors | Creates a stable, bistable system to switch between metabolic states. | Shift cellular resources from primary metabolism to secondary metabolite (ester) production once culture is established. |

| Orthogonal Inducible Systems | LacI/IPTG, TetR/aTc | Allows independent control over different sets of genes. | Independently tune the flux of the anisyl alcohol and isovaleryl-CoA pathways to achieve a balanced precursor ratio for the final esterification. |

By implementing these sophisticated synthetic biological circuits, the de novo biosynthesis of this compound can be transformed from a statically engineered pathway into a dynamic, self-regulating system, paving the way for more robust and efficient microbial cell factories.

Chemoproteomics and Activity-Based Protein Profiling in Biosynthesis Research

While genomics and transcriptomics provide a blueprint of a cell's potential, and metabolomics offers a snapshot of the final output, a deep understanding of the enzymatic machinery driving biosynthesis requires a focus on the proteins themselves. Chemoproteomics and its sub-discipline, Activity-Based Protein Profiling (ABPP), are powerful techniques for studying protein function directly within a complex biological system. These approaches are invaluable for discovering novel enzymes, characterizing their activity, and identifying off-target effects in engineered pathways for compounds like this compound.

Chemoproteomics for Target Identification and Validation: Chemoproteomics utilizes small-molecule chemical probes to study a subset of the proteome based on shared properties, such as binding affinity for a particular ligand. For this compound biosynthesis, this can be applied to:

Identify Novel Acyl-CoA Binding Proteins: The biosynthesis of this compound is dependent on the availability of isovaleryl-CoA. A chemical probe designed to mimic isovaleryl-CoA could be used to "fish out" all proteins from a cell lysate that interact with this substrate. This could lead to the discovery of not only the intended biosynthetic enzymes but also unknown competing enzymes or regulatory proteins that bind this key intermediate, revealing new targets for metabolic engineering.

Validate Enzyme-Substrate Interactions: Once a pathway is constructed in a heterologous host, chemoproteomic probes can confirm that the engineered enzymes are interacting with their intended substrates in situ. This is crucial for troubleshooting pathways where production is lower than expected, as it can distinguish between a lack of enzyme expression and a lack of substrate binding or catalytic activity.

Activity-Based Protein Profiling (ABPP) for Functional Enzyme Characterization: ABPP is a specialized form of chemoproteomics that uses reactive chemical probes to covalently label the active sites of enzymes in a mechanism-dependent manner. This allows for the direct measurement of enzyme activity rather than just abundance.

Discovering Novel Alcohol Acyltransferases (AATs): The final step in this compound synthesis is catalyzed by an AAT. To discover novel AATs with high activity for anisyl alcohol, an activity-based probe could be designed. This probe would consist of an acyl group (like isovalerate), a reactive "warhead" that covalently binds to the enzyme's active site (e.g., a fluorophosphonate), and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. By applying this probe to lysates from various plant tissues known for ester production, one could specifically identify and isolate the most active AATs for the desired reaction.

Profiling Enzyme Activity in Engineered Hosts: After engineering a host like E. coli or S. cerevisiae, ABPP can be used to assess the functional state of the entire biosynthetic pathway. Probes targeted to different enzyme classes within the pathway (e.g., dehydrogenases, decarboxylases, and the final AAT) can provide a detailed activity profile. This can pinpoint specific enzymes that are poorly active, even if they are highly expressed, guiding efforts in protein engineering or codon optimization to improve their catalytic efficiency. It can also reveal "off-target" activities where native host enzymes are unintentionally labeled, indicating metabolic crosstalk that could be draining precursors or creating unwanted byproducts.

The table below summarizes how these advanced proteomics techniques can be applied to research on the biosynthesis of this compound.

| Technique | Probe Type | Principle | Application in this compound Research |

| Chemoproteomics | Affinity-based probe (e.g., biotinylated isovaleryl-CoA analog) | Binds non-covalently to proteins that have an affinity for the target molecule. | - Discover novel proteins that bind isovaleryl-CoA.- Identify competing enzymes that sequester the acyl precursor. |

| Activity-Based Protein Profiling (ABPP) | Covalent, active-site directed probe (e.g., acyl-CoA with a reactive warhead) | Forms a covalent bond with the catalytic residues in the active site of an enzyme class. | - Functionally screen plant proteomes for highly active Alcohol Acyltransferases (AATs).- Directly measure the activity of engineered pathway enzymes in the host organism. |

| Competitive ABPP | Covalent probe + competitive inhibitor | Measures the ability of a small molecule to compete with the probe for binding to the active site. | - Screen for inhibitors of competing pathways that utilize isovaleryl-CoA.- Characterize the substrate specificity of a newly discovered AAT. |

By integrating chemoproteomics and ABPP into the metabolic engineering workflow, researchers can gain a much deeper, functional understanding of the biosynthetic pathways they construct, enabling a more precise and effective optimization process for the production of this compound and other valuable natural products.

Chemical Synthesis and Biocatalytic Approaches for Anisyl Isovalerate Production

Mechanistic Studies of Conventional Esterification Reactions for Anisyl Isovalerate

The primary method for the conventional synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves the treatment of anisyl alcohol (4-methoxybenzyl alcohol) with isovaleric acid (3-methylbutanoic acid). vulcanchem.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. wikipedia.org This is typically accomplished by removing water, a byproduct of the reaction, as it forms. google.com

The mechanism commences with the protonation of the carbonyl oxygen of isovaleric acid by an acid catalyst, commonly a strong acid like sulfuric acid or p-toluenesulfonic acid. google.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl oxygen of anisyl alcohol. This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, forming a good leaving group (water). The elimination of water and a final deprotonation of the carbonyl oxygen yield the ester, this compound, and regenerate the acid catalyst. wikipedia.org

To drive the reaction to completion, the process is often carried out in a conventional batch still kettle reactor connected to a distillation column. google.com This setup allows for the continuous removal of water as a binary or ternary azeotrope with the alcohol and ester. Under optimized laboratory conditions, such as refluxing at 120°C for 6 to 8 hours with p-toluenesulfonic acid as the catalyst, yields for this compound can exceed 80%. vulcanchem.com

Development of Green Chemistry Methodologies for this compound Synthesis

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles are being applied to the synthesis of flavor and fragrance esters like this compound. purkh.com These methodologies aim to reduce waste, minimize the use of hazardous substances, and utilize renewable resources. purkh.comejcmpr.com Key strategies include the use of biocatalysts, which operate under mild conditions, and the development of one-pot cascade reactions that improve atom economy and process efficiency. nih.govresearchgate.net

Enzymatic Esterification Using Lipases and Esterases

A significant advancement in the green synthesis of esters is the use of enzymes, particularly lipases and esterases, as catalysts. mdpi.com Biocatalysis offers numerous advantages over traditional chemical methods, including high specificity, mild reaction conditions (lower temperature and pressure), and reduced formation of byproducts, making the process more environmentally friendly. mdpi.commdpi.com Lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1) are highly efficient in catalyzing the formation of ester bonds and can be used in their free or immobilized form to improve stability and reusability. mdpi.comresearchgate.net

The enzymatic synthesis of this compound follows a similar pathway to other short-chain flavor esters. The reaction is typically performed by directly combining anisyl alcohol and isovaleric acid in the presence of a suitable lipase, such as those from Candida antarctica (e.g., Novozym 435) or Rhizomucor miehei. mdpi.commdpi.com Research on the enzymatic synthesis of similar compounds, such as anisyl butyrate (B1204436), demonstrates the potential for achieving very high conversion rates. rsc.org Optimization of reaction parameters like temperature, substrate molar ratio, and vacuum (for water removal) can lead to conversions exceeding 98%. rsc.org

Table 1: Optimized Reaction Parameters for Enzymatic Synthesis of Anisyl Esters Note: Data is based on the synthesis of anisyl butyrate, a structurally similar ester, to illustrate the typical conditions and high efficiency of enzymatic methods.

| Parameter | Optimized Value | Conversion Rate | Reference |

| Alcohol:Acid Molar Ratio | 1:1.2 | 98.7% | rsc.org |

| Temperature | 50 °C | 98.7% | rsc.org |

| Vacuum | 20 mbar | 98.7% | rsc.org |

| Reaction Time | 4 hours | ~98% | rsc.org |

This enzymatic approach significantly reduces the environmental impact compared to conventional synthesis, as reflected by favorable green chemistry metrics like a low E-factor (Environmental factor), which quantifies the amount of waste produced per unit of product. rsc.org

Chemo-Enzymatic One-Pot Cascades for Efficient Production

Chemo-enzymatic cascade reactions represent a sophisticated green chemistry strategy that combines the advantages of both chemical and biological catalysts in a single reaction vessel. researchgate.net This one-pot approach improves process efficiency by eliminating the need for isolating intermediates, which in turn reduces solvent use, energy consumption, and waste generation. researchgate.netnih.gov

While a specific one-pot cascade for this compound is not widely documented, the principles have been demonstrated for the synthesis of related valuable aldehydes from renewable resources like phenylpropenes (e.g., eugenol (B1671780) or estragole). rsc.org Such a process might involve a chemical catalysis step, like isomerization, followed by an enzyme-mediated transformation. rsc.orgrsc.org Combining different types of catalysts in one pot is challenging due to potential incompatibilities in optimal operating conditions (pH, temperature, solvent) and mutual deactivation. csic.es However, strategies like using non-conventional solvents or spatial compartmentalization of catalysts are being developed to overcome these issues. rsc.orgcsic.es The application of these principles could pave the way for a highly efficient, one-pot synthesis of this compound from bio-based precursors.

Utilization of Renewable Biomass Feedstocks for Sustainable Production

A core principle of green chemistry is the use of renewable feedstocks to replace finite petrochemical resources. purkh.com The sustainable production of this compound hinges on sourcing its precursors, anisyl alcohol and isovaleric acid, from biomass. matanginicollege.ac.in Biomass, including agricultural residues (like corn stover), woody biomass, and algae, is a rich source of organic compounds that can be converted into valuable platform chemicals and specialty molecules. worldbioenergy.orgmdpi.com

Isovaleric Acid: As a branched-chain fatty acid, isovaleric acid (or isovalerate) is a natural product found in various plants and is a known mammalian metabolite, indicating clear biological pathways for its production. nih.gov Fermentation routes using engineered microorganisms are a promising strategy for producing isovaleric acid from renewable sugars derived from lignocellulosic biomass.

Anisyl Alcohol: The aromatic precursor, anisyl alcohol, can potentially be derived from lignin, a complex aromatic biopolymer that constitutes a significant fraction of woody biomass. worldbioenergy.org Another route involves using phenylpropenes, such as anethole, which are found in the essential oils of plants like anise and fennel. These renewable compounds can be chemically or biochemically converted to anisaldehyde, which is then reduced to anisyl alcohol. rsc.org

The transition to biomass feedstocks is critical for reducing the carbon footprint of the chemical industry and moving towards a circular economy. mdpi.com The development of biorefineries that can process diverse biomass streams into a range of products, including the precursors for this compound, is a key area of ongoing research. frontiersin.orgieabioenergy.com

Process Intensification and Reactor Design for Scalable Synthesis

Process intensification involves developing innovative equipment and techniques to create dramatically smaller, cleaner, safer, and more energy-efficient chemical processes. numberanalytics.comnumberanalytics.com For the scalable synthesis of this compound, moving beyond traditional batch reactors is crucial for improving efficiency and reducing costs. unizar.es

Conventional production relies on large stirred-tank batch reactors, where the reaction equilibrium is managed by distilling off water. google.com While effective, this approach can be energy-intensive and have long cycle times. Intensified approaches offer significant improvements:

Reactive Distillation: This technology combines the chemical reaction and the separation of products in a single unit. numberanalytics.comresearchgate.net For esterification, the reactants are fed into a distillation column where the reaction occurs on catalytic trays or packing. The ester, being less volatile, moves down the column while the water byproduct is continuously removed from the top, strongly driving the reaction towards completion. This leads to higher conversion, lower capital and operating costs, and reduced energy consumption. researchgate.net

Membrane Reactors: These reactors integrate a membrane for selective removal of a byproduct, such as water, from the reaction zone. numberanalytics.comucl.ac.uk In the enzymatic synthesis of this compound, a pervaporation membrane can be used to continuously remove water from the reaction medium, overcoming equilibrium limitations without the need for high temperatures or vacuum. numberanalytics.com

Continuous Flow Reactors: Microreactors and other continuous flow systems offer superior heat and mass transfer compared to batch reactors. numberanalytics.com This allows for better temperature control, increased safety (especially for highly exothermic reactions), and higher productivity due to faster reaction rates. numberanalytics.comucl.ac.uk

Advanced Bioreactors: For enzymatic processes, rotating bed reactors (RBRs) have been shown to improve mixing and allow for easy recycling of the immobilized enzyme catalyst, enhancing process stability and reducing costs compared to traditional stirred tanks. spinchem.com

Table 2: Comparison of Reactor Technologies for Ester Synthesis

| Reactor Type | Principle of Operation | Advantages for this compound Synthesis | Reference |

| Conventional Batch Reactor | Reactants are mixed and heated; water is removed by azeotropic distillation. | Simple, well-established technology. | google.com |

| Reactive Distillation | Reaction and separation occur simultaneously in a distillation column. | High conversion, energy efficiency, lower capital cost. | researchgate.net |

| Membrane Reactor | A membrane selectively removes water from the reaction, driving the equilibrium. | Mild conditions, ideal for enzymatic reactions, high purity. | numberanalytics.comucl.ac.uk |

| Rotating Bed Reactor (RBR) | Immobilized catalyst is held in a rotating basket, improving mass transfer and catalyst retention. | Enhanced mixing, easy catalyst recycling, improved stability for biocatalysis. | spinchem.com |

By adopting these intensified process designs, the production of this compound can become more scalable, economical, and sustainable.

Analytical Methodologies for Characterization and Quantification of Anisyl Isovalerate

Advanced Chromatographic Techniques for Separation and Identification

Chromatography stands as a cornerstone for the separation of complex mixtures, making it indispensable for the analysis of anisyl isovalerate. Different chromatographic methods are employed based on the volatility and polarity of the compound and its surrounding matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolomics

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

GC-MS is frequently used in the analysis of food and fragrance compositions. For instance, it has been employed to identify various flavor compounds, including esters like amyl isovalerate, in complex mixtures such as osmanthus flower absolute. thegoodscentscompany.comthegoodscentscompany.com The technique is also central to the analysis of volatile components in beverages and other food products. nih.gov Regulatory bodies and food safety organizations often specify GC-MS as a standard method for the identification of flavorings in feed and food additives. europa.eu

Typical GC-MS Parameters for Volatile Compound Analysis:

| Parameter | Value/Setting |

| Column Type | HP-INNOWAX, ZB-624 or similar |

| Column Dimensions | 30 m x 0.25-0.32 mm ID, 0.25-0.50 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 2.5 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 50-120°C, ramped to 210-230°C |

| MS Ion Source Temperature | 230-250 °C |

| Mass Scan Range | 35-540 m/z |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table presents a generalized set of parameters. Specific conditions may be optimized for different sample matrices and analytical goals. nih.govlongdom.org

High-Performance Liquid Chromatography (HPLC) and Hyphenated Systems (LC-MS) for Non-Volatile Precursors and Metabolites

For non-volatile precursors or metabolites of this compound, high-performance liquid chromatography (HPLC) is the method of choice. sigmaaldrich.cn HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. When coupled with mass spectrometry (LC-MS), it provides a powerful tool for both separation and identification. lcms.cz

Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for a wide range of organic molecules. oecd.org The choice of column and mobile phase is critical for achieving good separation. For instance, macrocyclic glycopeptide and cyclodextrin-based chiral stationary phases can be used with polar organic and aqueous-organic mobile phases that are highly compatible with mass spectrometry. lcms.cz This compatibility is a significant advantage over normal-phase chromatography, which often uses solvents less suitable for MS detection. lcms.cz

Chiral Chromatography for Enantiomeric Purity Assessment

Chirality, or the "handedness" of molecules, is a critical aspect in many biological and synthetic compounds. chromatographytoday.com Enantiomers, which are non-superimposable mirror images of each other, can have different physiological effects. Chiral chromatography is a specialized technique used to separate these enantiomers. wikipedia.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wikipedia.org

Both gas and liquid chromatography can be adapted for chiral separations. rotachrom.com In chiral GC, derivatized cyclodextrins are often incorporated into the stationary phase to enable the separation of enantiomers. gcms.cz For less volatile or thermally sensitive compounds, chiral HPLC or supercritical fluid chromatography (SFC) are preferred. chromatographytoday.com The development of a chiral separation method often involves screening various CSPs and mobile phases to find the optimal conditions for resolving a specific pair of enantiomers. wikipedia.org

Spectroscopic Techniques for Structural Elucidation and Confirmation

While chromatography is excellent for separation, spectroscopy is essential for determining the precise chemical structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For an ester like this compound, one would expect to see signals corresponding to the aromatic protons of the anisyl group, the methylene (B1212753) protons of the benzyl (B1604629) moiety, and the protons of the isovalerate group. chemicalbook.com

¹³C NMR provides information about the different types of carbon atoms in the molecule. chemicalbook.com The spectrum for this compound would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy (B1213986) carbon, and the aliphatic carbons of the isovalerate chain. chemicalbook.comhmdb.ca

2D NMR techniques, such as COSY and HSQC, can be used to establish correlations between protons and carbons, helping to piece together the complete molecular structure.

Predicted NMR Data for this compound Moiety Components:

| Nucleus | Compound Moiety | Predicted Chemical Shift (ppm) Range |

| ¹H | Isovaleric acid | 0.99 - 2.23 |

| Anisyl alcohol | 3.8 (OCH₃), 4.6 (CH₂), 6.9-7.3 (aromatic) | |

| ¹³C | Isovaleric acid | 22.5 (CH₃), 25.8 (CH), 43.5 (CH₂), 173.0 (C=O) |

| Anisyl acetate (B1210297) | 21.1 (CH₃), 55.3 (OCH₃), 66.2 (CH₂), 113.9-130.2 (aromatic), 159.6 (C-O), 170.8 (C=O) |

This table is a composite of predicted and experimental data for related structures to approximate the expected values for this compound. chemicalbook.comchemicalbook.comhmdb.cahmdb.ca

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which is directly related to the functional groups present. mt.comsepscience.com

Infrared (IR) Spectroscopy is particularly useful for identifying the characteristic carbonyl (C=O) stretch of the ester group in this compound, which typically appears as a strong absorption band in the region of 1735-1750 cm⁻¹. orgchemboulder.com Additionally, strong, broad absorptions from the C-O stretching vibrations of the ester linkage are expected in the 1000-1300 cm⁻¹ region. orgchemboulder.comuobabylon.edu.iq

Raman Spectroscopy , while also probing molecular vibrations, is particularly sensitive to non-polar bonds and symmetric vibrations. sepscience.com It can provide complementary information to IR, especially regarding the aromatic ring and C-C backbone of the molecule. kurouskilab.com

These spectroscopic techniques are invaluable for confirming the identity of a separated compound and ensuring its purity. americanpharmaceuticalreview.com

Development of Novel Analytical Methods for Trace Detection and Matrix Effects

The accurate characterization and quantification of this compound, particularly at trace levels within complex sample compositions, necessitate the development and application of sophisticated analytical methodologies. The inherent volatility and chemical nature of this ester, combined with the often complex matrices in which it is found (such as food, beverages, and cosmetic products), present significant analytical challenges. Modern analytical chemistry has moved towards highly sensitive and selective techniques to overcome these hurdles, focusing on minimizing matrix interference and enhancing detection limits.

The primary instrumental technique for analyzing volatile and semi-volatile compounds like this compound is Gas Chromatography (GC) coupled with a detector, most powerfully, a Mass Spectrometer (MS). chromatographyonline.com For trace detection, novel approaches often focus on advanced sample preparation, high-efficiency separation, and sensitive detection.

A key development in sample preparation for trace volatile analysis is Solid-Phase Microextraction (SPME). mdpi.com SPME is a solvent-free, rapid, and sensitive technique that integrates sample extraction, preconcentration, and introduction into a single step. bioline.org.br It utilizes a coated fiber to adsorb analytes from a sample's headspace (HS-SPME) or directly from a liquid matrix. mdpi.com The choice of fiber coating is critical and can be tailored to the polarity and volatility of the target analyte. For a compound like this compound, a fiber with a non-polar or intermediate polarity coating, such as polydimethylsiloxane (B3030410) (PDMS) or PDMS/Carboxen, would likely be effective. researchgate.netresearchgate.net The SPME Arrow, a more robust version with a larger sorbent phase volume, offers improved sensitivity for microbiological VOC profiling and could be applied to detect trace levels of this compound. mdpi.com

To enhance separation efficiency and resolve co-eluting compounds, which are common in complex matrices, multidimensional gas chromatography (GCxGC) is a powerful tool. mdpi.com By employing two columns with different stationary phases, GCxGC provides superior separation power and peak capacity compared to conventional single-column GC, which is crucial for isolating trace analytes from a complex background. mdpi.com

For detection, high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF-MS), offers significant advantages. mdpi.com HRMS provides highly accurate mass measurements, enabling the confident identification of compounds and differentiation from isobaric interferences, a common issue in complex matrix analysis. csic.es Softer ionization techniques, like atmospheric pressure chemical ionization (APCI), can be used to minimize fragmentation and preserve the molecular ion, which is beneficial for identifying and quantifying very long-chain fatty acid methyl esters and could be advantageous for this compound. csic.es

Matrix Effects

A significant challenge in the trace quantification of this compound is the "matrix effect." The matrix refers to all components in a sample other than the analyte of interest. mdpi.com These components can interfere with the analysis, leading to either suppression or enhancement of the analyte's signal in the detector. tandfonline.com In mass spectrometry, matrix effects often arise from co-eluting matrix components that affect the ionization efficiency of the target analyte. nih.gov This can lead to inaccurate quantification, underestimating or overestimating the true concentration of the compound.

The evaluation of matrix effects is a critical part of method validation for analyzing fragrance compounds in complex samples like cosmetics or food. tandfonline.comnih.gov It can be quantified by comparing the response of an analyte in a pure solvent standard to its response in a matrix-matched standard (a blank matrix extract spiked with the analyte). nih.gov If the signal in the matrix is significantly different from the signal in the pure solvent, a matrix effect is present.

To mitigate matrix effects, several strategies can be employed:

Effective Sample Cleanup: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to remove interfering matrix components before analysis. mdpi.comnih.gov

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical or very similar to the sample matrix. tandfonline.comnih.gov This helps to compensate for signal suppression or enhancement.

Use of Internal Standards: The most robust method for correcting for matrix effects and other variations is the use of an appropriate internal standard (IS). An ideal IS is a compound that is chemically and physically similar to the analyte but does not naturally occur in the sample. For mass spectrometry, an isotopically labeled version of the analyte, such as a deuterated analog (e.g., anisyl acetate-d3 for anisyl acetate), is the gold standard. vulcanchem.com This type of IS co-elutes with the analyte and experiences the same matrix effects, allowing for highly accurate correction and quantification.

Research Findings

While specific research on novel analytical methods for this compound is limited, extensive studies on analogous fragrance allergens and esters in complex matrices provide a strong foundation. For instance, research on the analysis of fragrance allergens in cosmetics using GC-MS has demonstrated the prevalence of matrix effects and the necessity of using matrix-matched calibration for accurate quantification. nih.govjfda-online.com

One study on 27 fragrance allergens in various cosmetic matrices found significant matrix effects for most compounds, attributed to co-eluting fatty or polar ingredients. nih.gov The table below illustrates the kind of data generated in such studies to quantify the matrix effect.

Table 1: Illustrative Matrix Effects for Selected Fragrance Compounds in a Cosmetic Matrix This table is an example based on published data for fragrance allergens and does not represent data for this compound.

| Compound | Matrix Effect (%) | Interpretation |

|---|---|---|

| Anise alcohol | 35.1 | Signal Enhancement |

| Amylcinnamic aldehyde | -25.8 | Signal Suppression |

| Linalool | 15.2 | Signal Enhancement |

| Geraniol | -10.5 | Signal Suppression |

Source: Adapted from studies on fragrance allergen analysis. jfda-online.com A positive percentage indicates signal enhancement, while a negative percentage indicates signal suppression.

Furthermore, the development of methods for other esters, such as those of 3-MCPD and glycidol (B123203) in food, highlights advanced approaches combining extraction, derivatization, and GC-MS for trace analysis in highly complex systems. europa.euresearchgate.net These studies underscore the importance of robust method validation, including assessing linearity, limits of detection (LOD), limits of quantification (LOQ), and recovery.

The table below shows typical performance parameters for a validated GC-MS method for fragrance analysis, which would be the goal for a method developed for this compound.

Table 2: Example of Method Performance Parameters for Fragrance Allergen Analysis by GC-MS/MS This table is an example based on published data and does not represent data for this compound.

| Parameter | Typical Performance Value |

|---|---|

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.01–0.1 µg/g |

| Limit of Quantification (LOQ) | 0.03–0.3 µg/g |

| Intra-day Repeatability (RSD%) | < 10% |

| Inter-day Repeatability (RSD%) | < 10% |

| Recovery (%) | 83% - 115% |

Source: Adapted from research on fragrance analysis in cosmetics. researchgate.net RSD: Relative Standard Deviation.

The development of novel analytical methods for the trace detection of this compound would leverage these established principles, likely combining HS-SPME with GC-HRMS or GCxGC-MS and employing an isotopically labeled internal standard to ensure the highest degree of accuracy and sensitivity in complex matrices.

Environmental Fate and Degradation Pathways of Anisyl Isovalerate

Microbial Degradation of Isovalerate and Ester Linkages

The microbial breakdown of the isovalerate component of anisyl isovalerate is a significant pathway for its degradation, particularly under anaerobic conditions found in environments like sediments and wastewater treatment facilities. biorxiv.org Isovalerate is recognized as a key intermediate in the anaerobic digestion of proteins and amino acids. researchgate.netnih.govnih.gov

The anaerobic degradation of isovalerate is a thermodynamically challenging process that requires the cooperative action of multiple microbial species, known as a syntrophic consortium. researchgate.netnih.govuni-konstanz.de In these partnerships, isovalerate-oxidizing bacteria break down the fatty acid, but this process is only energetically favorable when the concentration of the products, particularly hydrogen (H₂), is kept extremely low. researchgate.net This is achieved by partner microorganisms, typically hydrogenotrophic methanogens, which concurrently consume the H₂. researchgate.netjst.go.jp This syntrophic association is essential for the complete mineralization of the organic matter. researchgate.net The degradation of isovalerate by these consortia leads to the production of acetate (B1210297) and electron carriers like H₂ and formate (B1220265). researchgate.netnih.gov

Research has successfully enriched and identified novel bacteria responsible for syntrophic isovalerate degradation. researchgate.netnih.gov These microorganisms include previously uncultivated members of the Clostridiales order and the Syntrophaceae family. researchgate.netnih.gov Within these consortia, methanogenic archaea are the crucial partners that consume the byproducts of isovalerate oxidation. researchgate.netnih.gov Key methanogens identified in these systems include Methanothrix in mesophilic conditions and Methanosarcina in thermophilic environments, which further convert acetate to methane (B114726) and carbon dioxide. researchgate.netnih.gov

The primary metabolic byproducts generated from the breakdown of isovalerate by the syntrophic oxidizing bacteria are acetate, hydrogen (H₂), and formate. researchgate.netnih.govacs.org

| Microorganism Group | Role in Isovalerate Degradation | Key Genera/Family | Metabolic Byproducts |

| Syntrophic Isovalerate-Oxidizing Bacteria | Oxidize isovalerate to simpler compounds. researchgate.netnih.gov | Clostridiales, Syntrophaceae researchgate.netnih.gov | Acetate, Hydrogen (H₂), Formate researchgate.netnih.gov |

| Hydrogenotrophic Methanogens | Consume H₂ and formate, making isovalerate oxidation thermodynamically favorable. researchgate.netresearchgate.net | Methanoculleus, Methanobacterium nih.gov | Methane (CH₄) |

| Acetoclastic Methanogens | Convert acetate into methane and carbon dioxide. researchgate.netnih.gov | Methanothrix, Methanosarcina researchgate.netnih.gov | Methane (CH₄), Carbon Dioxide (CO₂) |

Efficient electron transfer between the syntrophic partners is fundamental to the degradation process. mdpi.com In the anaerobic breakdown of isovalerate, electrons are shuttled from the isovalerate-oxidizing bacteria to the methanogens. researchgate.netnih.gov This can occur through mediated interspecies electron transfer (MIET), where diffusible molecules like hydrogen and formate act as electron carriers. mdpi.com Studies on isovalerate-degrading consortia indicate a preference for formate-based interspecies electron transfer. researchgate.netnih.gov The electron transfer process within the oxidizing bacteria often involves electron transfer flavoproteins (ETF). researchgate.netnih.gov

Another potential mechanism is Direct Interspecies Electron Transfer (DIET), where electrons are transferred directly between cells via electrically conductive pili or through conductive materials like biochar or iron oxides. mdpi.comadelaide.edu.au DIET is considered more thermodynamically favorable than MIET as it does not rely on the production and diffusion of intermediate carriers. mdpi.com

Abiotic Transformation Processes in Environmental Matrices

Beyond microbial action, this compound can be transformed by non-biological processes in the environment, primarily through its interaction with sunlight and water. These abiotic pathways focus on the cleavage of the ester bond, which is often the most reactive site of the molecule.

Photolytic degradation, or photolysis, is the breakdown of a chemical compound by photons of light. pharmaguideline.com Molecules like this compound, which contain chromophores (light-absorbing groups) such as a benzene (B151609) ring and a carbonyl group, are susceptible to photolysis. pharmaguideline.com When the molecule absorbs light energy, it can enter an excited state, leading to chemical reactions that break it apart. nih.gov

The degradation can occur through direct photolysis, where the molecule itself absorbs the light, or indirect photolysis, which is mediated by other light-sensitized substances in the water, such as humic acids. nih.govmdpi.com The presence of various inorganic and organic substances in natural waters can either enhance or inhibit the rate of photodegradation. nih.gov Potential reaction pathways for an ester like this compound under photolytic stress could include the hydroxylation of the aromatic ring or the cleavage of the ester bond, resulting in the formation of p-anisyl alcohol and isovaleric acid derivatives. nih.gov The rate and products of photolysis are highly dependent on environmental conditions such as water pH, light intensity, and the presence of other chemical species. nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. ademinsaec.com The ester bond in this compound is susceptible to hydrolysis, which would split the molecule into its constituent parts: p-anisyl alcohol and isovaleric acid. The rate of this reaction, known as hydrolytic stability, is a key factor in the environmental persistence of the compound. ademinsaec.comresearchgate.net

The stability of an ester bond to hydrolysis is influenced by several factors, including pH, temperature, and the structure of the molecule itself. researchgate.net The reaction can be catalyzed by either acid or base. Generally, ester hydrolysis is significantly faster under alkaline (basic) conditions than in neutral or acidic water. Steric hindrance around the carbonyl group can slow down hydrolysis; however, this compound is not expected to be exceptionally sterically hindered. researchgate.net Therefore, in aquatic environments, particularly those with a pH outside of the neutral range, the hydrolytic cleavage of the ester bond is a probable degradation pathway for this compound. ademinsaec.comresearchgate.net

Influence of Environmental Parameters on Degradation Kinetics

The rate at which this compound degrades in the environment is not static; it is profoundly influenced by a suite of interconnected environmental factors. The chemical and biological processes that break down this ester compound are sensitive to the physical and chemical conditions of the surrounding matrix, be it soil or water. Understanding these influences is critical for predicting the persistence and ultimate fate of this compound in various ecosystems. Key parameters that govern its degradation kinetics include pH, temperature, the prevailing redox potential, and the presence of other substances such as organic matter and metal ions.

Effects of pH, Temperature, and Redox Potential

The interplay of pH, temperature, and redox potential creates a unique reaction environment that dictates the dominant degradation pathways and their respective rates. These parameters can affect both abiotic processes, like chemical hydrolysis, and biotic processes mediated by microorganisms.

pH The pH of the environmental medium (soil or water) is a master variable controlling the rate of hydrolysis of esters like this compound. Ester hydrolysis can be catalyzed by both acids (H⁺) and bases (OH⁻). clemson.edu Consequently, the degradation rate of this compound is expected to be at its minimum in neutral pH conditions (around pH 7) and to increase significantly in either acidic (pH < 6) or alkaline (pH > 8) environments. clemson.edunih.gov In acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. clemson.edu In alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. clemson.edu This V-shaped relationship between pH and hydrolysis rate is a well-documented phenomenon for many esters. oup.com For instance, studies on other esters show that a shift from pH 7.4 to 8.0 can accelerate the hydrolysis rate by a factor of four, corresponding to the increase in hydroxide ion concentration. nih.gov

Temperature Temperature exerts a fundamental control on the kinetics of virtually all chemical and biological reactions, including the degradation of this compound. In line with the Arrhenius equation, an increase in temperature generally leads to an exponential increase in the rate of both abiotic hydrolysis and microbial-mediated degradation. oup.comnih.gov Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating chemical reactions. For biological degradation, temperature affects the metabolic rate of microorganisms responsible for breaking down the compound. oup.comnih.gov Most microbial degradation processes have an optimal temperature range, beyond which the enzymatic activity can decrease. However, within the typical environmental temperature range, higher temperatures almost always correlate with faster degradation. nih.gov For example, studies on soil organic matter have shown that cumulative CO2 emissions, an indicator of degradation, were significantly higher at 30°C compared to 10°C over the same period. oup.com

Redox Potential The redox potential (Eh) of an environment indicates its tendency to accept or donate electrons and is a critical factor determining the types of microbial metabolism that can occur. numberanalytics.com It governs whether degradation pathways will be aerobic (oxidizing conditions, high Eh) or anaerobic (reducing conditions, low Eh). Many organic compounds are degraded more rapidly under aerobic conditions because oxygen serves as a highly efficient terminal electron acceptor for microbial respiration. researchgate.net Under anaerobic conditions, microorganisms must use other acceptors like nitrate, sulfate, or carbon dioxide, which is generally a less efficient process, often resulting in slower degradation rates. The redox potential can also influence the transformation of xenobiotics, sometimes leading to the formation of different, and potentially more or less toxic, intermediate products. numberanalytics.com

Interactive Table: Illustrative Degradation Half-Life of an Ester Compound Under Varying pH and Temperature

The following table provides hypothetical data based on established principles of ester hydrolysis to illustrate the combined effect of pH and temperature on the degradation half-life. This is not experimental data for this compound but serves as a scientific illustration.

| Temperature (°C) | Half-Life at pH 4 (Days) | Half-Life at pH 7 (Days) | Half-Life at pH 9 (Days) |

| 10 | 150 | 400 | 90 |

| 20 | 75 | 200 | 45 |

| 30 | 38 | 100 | 22 |

Role of Co-existing Organic Matter and Metal Ions on Degradation

The environmental matrix is a complex mixture of substances that can interact with this compound and influence its degradation. Among the most important of these are naturally occurring organic matter and various metal ions.

Metal Ions The presence of metal ions in soil and water can significantly impact the degradation of organic pollutants. nih.gov The effect can be either catalytic or inhibitory. Some metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts in abiotic degradation processes, including hydrolysis and oxidation (e.g., in Fenton-like reactions). fraunhofer.dekyushu-u.ac.jp However, the interaction is complex; metal ions can also form complexes with organic matter, which may in turn alter the sorption behavior and bioavailability of this compound. brunel.ac.uk

From a biological perspective, while some metals are essential micronutrients for microbial life at low concentrations, many heavy metals (e.g., cadmium, mercury, lead) are toxic to microorganisms at higher concentrations. researchgate.net Metal toxicity can inhibit the enzymatic activity of bacteria and fungi responsible for degrading organic compounds, thereby slowing or halting the biodegradation process. nih.govresearchgate.net The bioavailability and toxicity of these metals are, in turn, strongly influenced by factors like pH and the amount of organic matter present. nih.gov For example, the addition of Cu²⁺ has been shown to retard the photocatalytic degradation of natural organic matter by inhibiting the breakdown of larger molecules. fraunhofer.de

Interactive Table: Illustrative Effect of Soil Organic Matter and a Metal Ion on Pollutant Degradation

This table presents hypothetical data to illustrate how soil organic matter (SOM) and a potentially inhibitory metal ion might influence the degradation rate of a hydrophobic organic compound. This is for illustrative purposes only.

| Soil Organic Matter (%) | Metal Ion Conc. (mg/kg) | Degradation Rate Constant (k, day⁻¹) | Half-Life (Days) |

| 1 | 0 | 0.050 | 13.9 |

| 5 | 0 | 0.035 | 19.8 |

| 1 | 50 | 0.020 | 34.7 |

| 5 | 50 | 0.012 | 57.8 |

Molecular Interactions and Computational Studies of Anisyl Isovalerate Excluding Human Specific Bioactivity

Ligand-Receptor Interactions in Biological Systems

Ligand-receptor interactions are fundamental to many biological processes, including olfaction, where volatile compounds are recognized by specific proteins. The study of these interactions for compounds like anisyl isovalerate and its analogs can reveal mechanisms of action, such as insect repellency, by elucidating how they bind to olfactory receptors (ORs) or odorant-binding proteins (OBPs). nih.govfrontiersin.org OBPs are small, soluble proteins found in the sensillum lymph of insects that are thought to transport odorants to the membrane-bound ORs. semanticscholar.orgmdpi.com

While direct computational modeling studies on this compound are not prevalent in the reviewed literature, extensive research on analogous compounds provides significant insights. A notable study employed computational methods to investigate the binding of natural products from essential oils to the odorant-binding protein 1 (OBP1) of the malaria vector mosquito, Anopheles gambiae (AgamOBP1). nih.govresearchgate.net This research is critical for developing new insect repellents. nih.gov

In this study, molecular dynamics simulations and binding free energy calculations were performed to assess the interaction between various natural compounds and AgamOBP1. nih.govacs.org Among the tested molecules, p-anisyl hexanoate (B1226103), a structural analog of this compound, was identified as a potent inhibitor of the OBP1 odorant pocket. nih.govacs.org The calculations showed that p-anisyl hexanoate has a strong binding affinity for the protein. acs.org

The binding free energy for p-anisyl hexanoate was calculated to be -6.85 ± 0.10 kcal/mol, indicating a favorable and stable interaction with the AgamOBP1 binding pocket. nih.govacs.org This was comparable to other efficient inhibitors identified in the study. Molecular dynamics simulations confirmed that the interaction was stable. acs.org The study highlighted that compounds like p-anisyl hexanoate and thymyl isovalerate form key hydrophobic and hydrogen-bond interactions within the AgamOBP1 binding pocket, mimicking the binding mode of the well-known repellent, DEET. nih.govgoogleapis.com These computational results offer a molecular-level explanation for the potential repellent activity of these natural compounds. nih.gov

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| Thymyl isovalerate | -7.34 ± 0.09 |

| p-Anisyl hexanoate | -6.85 ± 0.10 |

| 4-(4-methylphenyl)-pentanal | -6.81 ± 0.08 |

Virtual screening is a computational technique used in drug discovery and other fields to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) approaches. frontiersin.orgmdpi.com

In the context of discovering novel insect repellents, researchers have successfully combined both LBVS and SBVS methods. nih.govfrontiersin.org In one large-scale study, a library of 1,633 compounds from essential oils was screened to find potential inhibitors of the mosquito OBP1. nih.govresearchgate.net

Structure-Based Virtual Screening (SBVS): This method relies on the known 3D structure of the target protein. nih.gov For the AgamOBP1 study, the crystallographic structure of the protein complexed with the repellent DEET was used as a reference. nih.govacs.org The researchers performed docking analyses into the dimeric interface of the DEET-binding pocket, which is formed by residues of the α4, α5, and α6 helices. nih.govacs.org This allowed for the prediction of binding poses and affinities of the library compounds, leading to the identification of molecules like p-anisyl hexanoate that could fit well within the binding site. nih.gov

Ligand-Based Virtual Screening (LBVS): This approach uses the structure of known active ligands to find other molecules with similar properties, based on the principle that structurally similar molecules often have similar biological activities. frontiersin.orgnih.govnih.gov In the same study, a pharmacophoric similarity search was conducted using DEET as the reference molecule. nih.gov A pharmacophore model represents the essential 3D arrangement of functional groups that are responsible for a molecule's biological activity. nih.gov The compound p-anisyl hexanoate was selected for further analysis partly due to its structural and pharmacophoric similarities to the crystallographic DEET. nih.govacs.org The similarity was quantified using metrics like the Tanimoto 3D value. acs.org

| Compound | Tanimoto 3D Value |

|---|---|

| p-Anisyl hexanoate | 0.81 |

| p-Cymen-8-yl | 0.80 |

| 4-(4-methylphenyl)-pentanal | 0.80 |

| Thymol acetate (B1210297) | 0.79 |

| Thymyl isovalerate | 0.78 |

| Carvacryl acetate | 0.71 |

These combined screening approaches demonstrated that natural products like p-anisyl hexanoate and thymyl isovalerate not only mimic the binding mode of DEET but also share favorable chemical correlations, making them strong candidates for development as novel repellents. nih.govgoogleapis.com

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics applies computational and informational techniques to a range of problems in the field of chemistry. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) modeling is a specific chemoinformatic approach that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.orgwikipedia.orgjocpr.com QSAR models use physicochemical properties or theoretical molecular descriptors to predict the activity of new or untested chemicals. wikipedia.orgnih.gov

In the investigation of natural products as potential mosquito repellents, chemoinformatic tools were essential. acs.org Although a formal QSAR model for this compound was not developed, the study utilized several chemoinformatic techniques to analyze and select candidate molecules. For instance, Principal Component Analysis (PCA), a statistical method, was used to analyze the chemical space of the natural products compared to known commercial repellents. nih.govresearchgate.net This analysis revealed that compounds such as thymyl isovalerate and p-cymen-8-yl have a close physicochemical correlation with repellents like DEET and DEPA. researchgate.netacs.org

Furthermore, the calculation of molecular fingerprints and similarity metrics, such as the Tanimoto coefficient, is a core chemoinformatic method for quantifying the structural similarity between molecules. frontiersin.org This was used to identify p-anisyl hexanoate as a promising candidate based on its high structural similarity to DEET. acs.org These methods are crucial for filtering large compound libraries and prioritizing molecules for more intensive computational analysis, such as molecular docking and dynamics simulations. frontiersin.orgjocpr.com

Theoretical Studies on Conformational Dynamics and Molecular Recognition